4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine
Description
Properties
Molecular Formula |
C15H15BrN4O |
|---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
(3-bromophenyl)-(4-pyrimidin-4-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H15BrN4O/c16-13-3-1-2-12(10-13)15(21)20-8-6-19(7-9-20)14-4-5-17-11-18-14/h1-5,10-11H,6-9H2 |
InChI Key |
UYEDVXQSGMJPRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cognitive function . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Selectivity: The 2-fluorophenyl analog (Table 1) shows moderate dopamine D₂ receptor affinity (Ki = 905 nM), whereas dasatinib’s 2-chloro-6-methylphenyl group confers nanomolar potency against Src kinases, highlighting substituent-driven selectivity .
Piperazinyl-Pyrimidines in Neurotransmitter Receptor Modulation
Compounds like L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine) and S 18126 demonstrate that piperazine-linked heterocycles achieve high selectivity for dopamine D₄ receptors (Ki = 2.5 nM for L 745,870) over D₂/D₃ subtypes . While the target compound lacks direct receptor data, its 3-bromobenzoyl group may reduce polar interactions critical for D₂/D₃ binding, as seen in fluorine- or chlorine-substituted analogs .
Biological Activity
4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by relevant research findings and case studies.
Synthesis and Structural Characteristics
The compound features a pyrimidine core substituted with a piperazine moiety and a bromobenzoyl group, which enhances its reactivity and biological activity. The synthesis often involves the reaction of piperazine derivatives with pyrimidine precursors, allowing for the introduction of various functional groups that can influence biological properties.
This compound primarily acts as an acetylcholinesterase inhibitor , which is crucial for enhancing cognitive function by preventing the breakdown of acetylcholine in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Antitumor Activity
Research has demonstrated that compounds similar to this compound exhibit significant antitumor effects. For instance, studies have shown that related piperazine derivatives can induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the ERK signaling pathway .
Table 1: Antitumor Activities of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 3.91 | Tubulin polymerization inhibition |
| Compound B | HCT-116 | 0.53 | Induction of apoptosis |
| This compound | Various | TBD | Acetylcholinesterase inhibition |
Antibacterial and Antifungal Activity
The compound also shows potential antibacterial and antifungal properties. A study evaluating various piperazine derivatives found that certain modifications led to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antimicrobial agents .
Table 2: Antimicrobial Activities
| Compound | Target Organism | Activity Type |
|---|---|---|
| Compound C | S. aureus | Antibacterial |
| Compound D | E. coli | Antibacterial |
| Compound E | A. niger | Antifungal |
Case Studies
Case Study 1: Neuroprotective Effects
In one study, this compound was evaluated for its neuroprotective effects in animal models of Alzheimer’s disease. The results indicated improved cognitive function and reduced amyloid plaque formation, suggesting its potential therapeutic role in neurodegenerative disorders .
Case Study 2: Cancer Cell Apoptosis
Another investigation focused on the compound's ability to induce apoptosis in breast cancer cells. The study revealed that treatment with this compound resulted in significant cell death through activation of apoptotic pathways, highlighting its potential as an anticancer agent .
Q & A
Q. What are the established synthetic routes for 4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine, and how is structural confirmation achieved?
Methodological Answer: The synthesis typically involves a multi-step process:
Coupling of 3-bromobenzoyl chloride with piperazine under basic conditions (e.g., using triethylamine in dichloromethane) to form the 3-bromobenzoyl-piperazine intermediate .
Substitution of the pyrimidine ring at the 1-position via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling .
Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for connectivity analysis and high-resolution mass spectrometry (HRMS) to verify molecular weight .
Q. What analytical techniques are essential for assessing the purity and stability of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): To determine purity (>95% is typical for research-grade material) and monitor degradation under storage conditions (e.g., light, temperature) .
- Thermogravimetric Analysis (TGA): Evaluates thermal stability, critical for optimizing storage protocols .
- Mass Spectrometry (MS): Confirms molecular integrity, especially after prolonged storage .
Q. What key structural features influence the compound’s reactivity in further derivatization?
Methodological Answer:
- 3-Bromobenzoyl Group: The electron-withdrawing bromine atom activates the carbonyl for nucleophilic attacks (e.g., amidation) .
- Piperazine Ring: The secondary amines enable alkylation or acylation reactions, while the ring’s conformation affects steric accessibility .
- Pyrimidine Moiety: The nitrogen-rich aromatic system participates in π-π stacking interactions, relevant in biological target binding .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between 3-bromobenzoyl chloride and the piperazine intermediate?
Methodological Answer:
- Solvent Screening: Compare polar aprotic solvents (e.g., DMF, THF) to balance reaction rate and byproduct formation .
- Catalyst Selection: Test coupling agents like EDCI/HOBt or organocatalysts to enhance yields .
- Temperature Control: Lower temperatures (0–5°C) may reduce side reactions, while higher temperatures (40–60°C) accelerate kinetics .
Q. When encountering contradictory bioactivity data across studies, what methodological approaches can resolve discrepancies?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in kinase assays) .
- Orthogonal Validation: Pair primary assays (e.g., fluorescence-based) with secondary methods (e.g., SPR for binding affinity) .
- Structural Analog Comparison: Synthesize and test derivatives (e.g., replacing bromine with chlorine) to isolate substituent-specific effects .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Molecular Docking: Use software like AutoDock to predict binding modes with target proteins (e.g., kinases) and identify steric/electronic clashes .
- QSAR Modeling: Correlate substituent properties (e.g., Hammett σ values) with activity data to prioritize synthetic targets .
- MD Simulations: Assess conformational stability of the piperazine-pyrimidine backbone in simulated biological environments .
Q. What strategies address low reproducibility in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Purification Optimization: Compare column chromatography vs. recrystallization for yield and purity trade-offs .
- Byproduct Analysis: Use LC-MS to identify and mitigate side products (e.g., di-alkylated piperazine) .
Q. How can researchers investigate the role of the bromine atom in biological activity?
Methodological Answer:
- Halogen-Swapped Analogs: Synthesize chloro-, iodo-, and unsubstituted derivatives to compare potency and selectivity .
- X-ray Crystallography: Resolve co-crystal structures with target proteins to visualize halogen bonding interactions .
- Metabolic Stability Assays: Test if bromine affects cytochrome P450-mediated degradation in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
